m-Isobutyl Ibuprofen-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

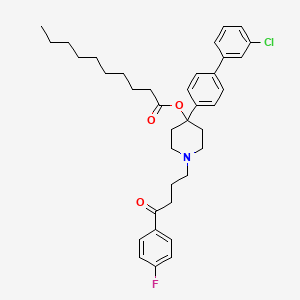

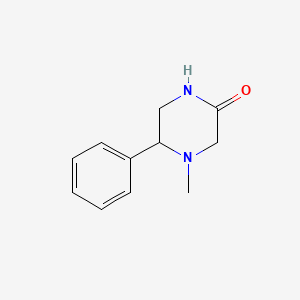

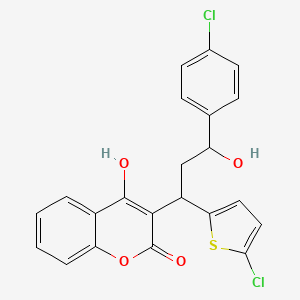

m-Isobutyl Ibuprofen-d3 is chemically known as 2-(3-Isobutylphenyl)propanoic-3,3,3-d3 acid . It is an isotopically labeled compound of ibuprofen, which belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) .

Synthesis Analysis

The synthesis of m-Isobutyl Ibuprofen-d3 involves several steps, including Friedel-Crafts acylation, reduction, chloride substitution, and Grignard reaction . The products of each step are then analyzed by IR and 1H NMR spectroscopy . A specific synthetic route involves the use of methyl 2-(3-isobutylphenyl)propanoate, followed by a mixed solution of methanol/water .

Molecular Structure Analysis

The molecular formula of m-Isobutyl Ibuprofen-d3 is C13H15D3O2 . The average mass is 209.299 Da and the monoisotopic mass is 209.149506 Da . The structure of m-Isobutyl Ibuprofen-d3 can be represented by the SMILES string: OC(C(C1=CC(CC©C)=CC=C1)C([2H])([2H])[2H])=O .

Chemical Reactions Analysis

The key feature defining the ibuprofen structure is the doubly intermolecular O–H⋯O C hydrogen bond in cyclic dimers as known from carboxylic acids . The balance between different types of intermolecular interaction determines the vaporization enthalpy of ibuprofen .

Physical And Chemical Properties Analysis

The molecular weight is 209.30 . The compound is an analytical standard .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The development of a synthetic route to ibuprofen and naproxen over the last 10 years is summarized, including developing methodologies, finding novel synthetic routes, and applying continuous-flow chemistry . The goal is to incorporate a solar energy heat source to develop an alternative energy, more environmentally friendly pathway to ibuprofen .

Propiedades

IUPAC Name |

3,3,3-trideuterio-2-[3-(2-methylpropyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9(2)7-11-5-4-6-12(8-11)10(3)13(14)15/h4-6,8-10H,7H2,1-3H3,(H,14,15)/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVKLYXPBKITCE-HPRDVNIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=CC=C1)C(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=CC(=C1)CC(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-6-{5-[(2-morpholin-4-ylethyl)amino]-1,2-benzisoxazol-3-yl}benzene-1,3-diol](/img/structure/B584346.png)

![2-[[5-[(2-Hydroxyphenyl)iminomethyl]thiophen-2-yl]methylideneamino]phenol](/img/structure/B584349.png)

![2-Aziridinecarboxylicacid,3-methyl-1-[1-(methylimino)ethyl]-,methylester,cis-(9CI)](/img/no-structure.png)

![[1-[4-(2-Fluorophenyl)-4-oxobutyl]-4-phenylpiperidin-4-yl] decanoate](/img/structure/B584355.png)